molecular formula C13H11NO2S B2821619 1-Nitro-2-[(phenylsulfanyl)methyl]benzene CAS No. 91718-67-1

1-Nitro-2-[(phenylsulfanyl)methyl]benzene

Cat. No.: B2821619
CAS No.: 91718-67-1
M. Wt: 245.3
InChI Key: RYVXRZUGRXJNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-2-[(phenylsulfanyl)methyl]benzene is an organic compound with the molecular formula C13H11NO2S It is characterized by the presence of a nitro group (-NO2) and a phenylsulfanyl group (-S-Ph) attached to a benzene ring

Properties

IUPAC Name

1-nitro-2-(phenylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVXRZUGRXJNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitro-2-[(phenylsulfanyl)methyl]benzene can be synthesized through several synthetic routes. One common method involves the nitration of 2-[(phenylsulfanyl)methyl]benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-2-[(phenylsulfanyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The phenylsulfanyl group can be oxidized to a sulfone group (-SO2-Ph) using oxidizing agents like hydrogen peroxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 1-Amino-2-[(phenylsulfanyl)methyl]benzene.

    Reduction: 1-Nitro-2-[(phenylsulfonyl)methyl]benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitro-2-[(phenylsulfanyl)methyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-nitro-2-[(phenylsulfanyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The phenylsulfanyl group can also participate in binding interactions with proteins and other macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Nitro-2-[(phenylsulfonyl)methyl]benzene
  • 1-Nitro-4-[(phenylsulfanyl)methyl]benzene
  • 1-Nitro-2-[(phenylsulfanyl)ethyl]benzene

Uniqueness

1-Nitro-2-[(phenylsulfanyl)methyl]benzene is unique due to the specific positioning of the nitro and phenylsulfanyl groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds.

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